molecular formula C12H22N3O B13736725 4-tert-Butyliminomethyl-2,2,5,5-tetramethyl-3-imidazoline-1-oxyl,free radical,98

4-tert-Butyliminomethyl-2,2,5,5-tetramethyl-3-imidazoline-1-oxyl,free radical,98

Cat. No.: B13736725
M. Wt: 224.32 g/mol
InChI Key: RYESLLXOZDBWGE-UHFFFAOYSA-N
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Description

4-tert-Butyliminomethyl-2,2,5,5-tetramethyl-3-imidazoline-1-oxyl, free radical, 98 is a stable free radical compound commonly used in various chemical and industrial applications. It is known for its unique structure and reactivity, making it a valuable tool in synthetic chemistry and research.

Preparation Methods

The synthesis of 4-tert-Butyliminomethyl-2,2,5,5-tetramethyl-3-imidazoline-1-oxyl typically involves the following steps:

Chemical Reactions Analysis

4-tert-Butyliminomethyl-2,2,5,5-tetramethyl-3-imidazoline-1-oxyl undergoes various chemical reactions, including:

Common reagents used in these reactions include nitrosyl chloride and benzyl alcohol. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-tert-Butyliminomethyl-2,2,5,5-tetramethyl-3-imidazoline-1-oxyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-Butyliminomethyl-2,2,5,5-tetramethyl-3-imidazoline-1-oxyl involves its ability to act as a free radical. It can initiate or catalyze free radical reactions by donating or accepting electrons. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

4-tert-Butyliminomethyl-2,2,5,5-tetramethyl-3-imidazoline-1-oxyl is unique due to its stability and reactivity as a free radical. Similar compounds include:

These compounds share similar properties but differ in their specific applications and reactivity.

Properties

Molecular Formula

C12H22N3O

Molecular Weight

224.32 g/mol

InChI

InChI=1S/C12H22N3O/c1-10(2,3)13-8-9-11(4,5)15(16)12(6,7)14-9/h8H,1-7H3

InChI Key

RYESLLXOZDBWGE-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=NC(N1[O])(C)C)C=NC(C)(C)C)C

Origin of Product

United States

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